1-Benzyl-4-ethynylpyrrolidin-2-one
Description
1-Benzyl-4-ethynylpyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a benzyl group at position 1 and an ethynyl (acetylene) substituent at position 4. The pyrrolidin-2-one scaffold is a five-membered lactam ring widely utilized in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-benzyl-4-ethynylpyrrolidin-2-one |
InChI |
InChI=1S/C13H13NO/c1-2-11-8-13(15)14(9-11)10-12-6-4-3-5-7-12/h1,3-7,11H,8-10H2 |
InChI Key |
SERFQOLGTSEUMN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC(=O)N(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethynylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of donor-acceptor cyclopropanes with benzylamines. This method includes a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in situ lactamization and dealkoxycarbonylation . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods: Industrial production of 1-Benzyl-4-ethynylpyrrolidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-ethynylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) for bromination.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-ethynylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-ethynylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. For example, docking analyses suggest that similar compounds bind to the podophyllotoxin pocket of gamma tubulin, indicating potential anticancer activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural analogs of 1-Benzyl-4-ethynylpyrrolidin-2-one, highlighting substituent variations and their implications:
Structural and Functional Differences
Ethynyl Group vs. Heterocyclic Substituents
- Ethynyl (C≡CH): The linear geometry and sp-hybridized carbons of the ethynyl group facilitate π-conjugation and participation in Sonogashira couplings, enabling covalent modifications (e.g., bioconjugation or polymer synthesis). This contrasts with bulkier substituents like oxadiazole or benzimidazole, which prioritize steric and electronic interactions in binding pockets .
- Heterocycles (Oxadiazole, Benzimidazole): These groups enhance hydrogen-bonding capacity and aromatic stacking, critical for target engagement in drug candidates. For example, oxadiazole derivatives show promise in kinase inhibition, while benzimidazoles are explored for antiviral activity .
Substituent Position and Pharmacological Profiles
- Position 1 Modifications: The benzyl group in 1-Benzyl-4-ethynylpyrrolidin-2-one may enhance blood-brain barrier permeability compared to analogs with ethylphenyl or methoxyphenyl groups at position 1 (e.g., ’s chlorophenyl derivative) .
- Position 4 Diversity: Ethynyl’s small size allows for unhindered access to enzymatic active sites, whereas pyrimidine or piperidine substituents () introduce basicity or hydrogen-bond donors, altering target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
